molecular formula C18H17N3O5S B269913 N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

カタログ番号 B269913
分子量: 387.4 g/mol
InChIキー: LZCBQUASHLEIQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide, also known as DOXO-EMCH, is a novel anticancer agent that has gained significant attention in recent years. DOXO-EMCH is a prodrug of doxorubicin, a widely used chemotherapeutic drug. The prodrug is designed to selectively target cancer cells and reduce the side effects associated with doxorubicin treatment.

作用機序

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is designed to be selectively activated in cancer cells. The prodrug is cleaved by an enzyme called cathepsin B, which is overexpressed in many types of cancer cells. The cleavage releases doxorubicin, which then enters the nucleus of the cancer cell and intercalates into the DNA, leading to DNA damage and cell death.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have a lower toxicity profile compared to doxorubicin. In preclinical studies, N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have less cardiotoxicity, which is a common side effect of doxorubicin treatment. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has also been shown to have less myelosuppression, which is a reduction in the production of blood cells, compared to doxorubicin.

実験室実験の利点と制限

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has several advantages for laboratory experiments. The prodrug is stable and can be stored for extended periods of time. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can also be easily synthesized using standard laboratory techniques. However, one limitation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is that it requires the presence of cathepsin B to be activated, which may limit its effectiveness in certain types of cancer cells.

将来の方向性

There are several future directions for the development of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide. One area of research is the optimization of the prodrug structure to improve its selectivity and efficacy. Another area of research is the development of new methods for the activation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in cancer cells. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in different types of cancer.

合成法

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can be synthesized using a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-aminothiophenol to form the intermediate compound, which is then reacted with 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-amine to form the final product.

科学的研究の応用

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is selectively toxic to cancer cells and has a higher potency than doxorubicin. In vivo studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has a longer circulation time and higher tumor accumulation compared to doxorubicin.

特性

製品名

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

分子式

C18H17N3O5S

分子量

387.4 g/mol

IUPAC名

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O5S/c1-24-13-7-8-15(25-2)14(9-13)19-16(23)10-27-18-21-20-17(26-18)11-3-5-12(22)6-4-11/h3-9,20H,10H2,1-2H3,(H,19,23)

InChIキー

LZCBQUASHLEIQE-UHFFFAOYSA-N

異性体SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

正規SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。